molecular formula C11H10N2O4 B2879188 2-Isopropyl-5-nitroisoindoline-1,3-dione CAS No. 58683-63-9

2-Isopropyl-5-nitroisoindoline-1,3-dione

Cat. No. B2879188
Key on ui cas rn: 58683-63-9
M. Wt: 234.211
InChI Key: IYULYPPVNZZMKW-UHFFFAOYSA-N
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Patent
US06503949B1

Procedure details

4-Nitroisophthalimide (25.0 g, 130.0 mmol) was dissolved in DMF (250 mL). Isopropyl bromide (61.0 mL, 650 mmol) and potassium carbonate (36.0 g, 260 mmol) were added and the mixture was heated to 60° C. overnight. Water (1.0 L) was added, and the precipitate formed was collected by filtration, washed twice with water and dried overnight in a vacuum oven to afford 21.3 g (70%) of pure N-isopropyl-4-nitrophthalimide.
Name
4-Nitroisophthalimide
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
61 mL
Type
reactant
Reaction Step Two
Quantity
36 g
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:14]=[CH:13][C:7]2[C:8]([NH:10][C:11](=[O:12])[C:5]=1[CH:6]=2)=[O:9])([O-:3])=[O:2].[CH:15](Br)([CH3:17])[CH3:16].C(=O)([O-])[O-].[K+].[K+].O>CN(C=O)C>[CH:15]([N:10]1[C:11](=[O:12])[C:13]2=[CH:14][C:4]([N+:1]([O-:3])=[O:2])=[CH:5][CH:6]=[C:7]2[C:8]1=[O:9])([CH3:17])[CH3:16] |f:2.3.4|

Inputs

Step One
Name
4-Nitroisophthalimide
Quantity
25 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C2C=C(C(=O)NC2=O)C=C1
Name
Quantity
250 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
61 mL
Type
reactant
Smiles
C(C)(C)Br
Name
Quantity
36 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
1 L
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the precipitate formed
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed twice with water
CUSTOM
Type
CUSTOM
Details
dried overnight in a vacuum oven
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)N1C(C=2C(C1=O)=CC(=CC2)[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 21.3 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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